Product packaging for 4-(Thiazol-2-ylmethyl)piperidin-4-ol(Cat. No.:)

4-(Thiazol-2-ylmethyl)piperidin-4-ol

Cat. No.: B13600649
M. Wt: 198.29 g/mol
InChI Key: PYZVKDBJXVNFOP-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylmethyl)piperidin-4-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring core, a structure commonly found in biologically active molecules, substituted with a thiazole moiety. The piperidine scaffold is a privileged structure in drug discovery, known for its presence in compounds that act on the central nervous system . For instance, structurally related piperidine derivatives have been investigated as antagonists for muscarinic receptors such as M4, indicating potential applications in researching neurological and psychiatric conditions . The specific heterocyclic thiazole group can be a key pharmacophore, potentially contributing to interactions with various enzymatic targets. This compound is intended for research applications such as method development, analytical standards, and as a building block in the synthesis of more complex molecules. It is strictly for professional laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2OS B13600649 4-(Thiazol-2-ylmethyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C9H14N2OS/c12-9(1-3-10-4-2-9)7-8-11-5-6-13-8/h5-6,10,12H,1-4,7H2

InChI Key

PYZVKDBJXVNFOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=NC=CS2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Thiazol 2 Ylmethyl Piperidin 4 Ol

Retrosynthetic Analysis of 4-(Thiazol-2-ylmethyl)piperidin-4-ol

A retrosynthetic approach to this compound involves strategically breaking down the molecule into simpler, commercially available, or easily synthesizable precursors. This analysis is crucial for designing efficient and practical synthetic routes.

Key Disconnections and Precursors for the Piperidine (B6355638) Moiety

The central piperidine ring can be disconnected in several ways. A primary disconnection can be made at the C-N bonds, suggesting a cyclization strategy. For instance, a key precursor could be a linear amino alcohol with a suitable leaving group, which can undergo intramolecular cyclization. Another common strategy involves the disconnection of the C-C bond adjacent to the nitrogen, pointing towards precursors like substituted pyridines that can be reduced to the corresponding piperidines.

Furthermore, the piperidine ring can be constructed from acyclic precursors through various ring-closing strategies, such as reductive amination of a dicarbonyl compound with an amine. nih.gov The choice of precursors is often dictated by the desired stereochemistry and the availability of starting materials.

Strategic Approaches for the Thiazole (B1198619) Ring Construction

The thiazole ring, an essential component of many pharmaceuticals, can be synthesized through several well-established methods. mdpi.com A common retrosynthetic disconnection of the thiazole ring breaks it down into a thioamide and an α-halocarbonyl compound, which is the basis of the renowned Hantzsch thiazole synthesis. synarchive.comrsc.org

Alternative strategies for thiazole synthesis include the reaction of α-diazoketones with thioamides or the condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org The choice of a particular method depends on the desired substitution pattern on the thiazole ring and the compatibility of the functional groups present in the precursors.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a convergent and efficient manner, often minimizing the number of synthetic steps.

Multicomponent Reactions Incorporating the Core Structure

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules like this compound in a single step. mdpi.combeilstein-journals.orgnih.gov A hypothetical MCR for this target could involve the reaction of a suitable piperidine derivative, a thiazole precursor, and a third component that links the two moieties. For instance, a variation of the Ugi or Passerini reaction could potentially be employed to assemble the core structure. nih.govrug.nl

Ring-Closing Strategies for Piperidine and Thiazole Formation

The synthesis can be approached by first constructing one of the heterocyclic rings and then forming the second one.

Piperidine Ring Formation: Starting with a pre-formed thiazole-containing fragment, the piperidine ring can be constructed through ring-closing metathesis (RCM) of a diene precursor. researchgate.net Another approach is the intramolecular reductive amination of a suitable amino-ketone or amino-aldehyde. nih.gov

Thiazole Ring Formation: Conversely, one could start with a functionalized piperidine derivative and subsequently build the thiazole ring. For example, a piperidine with an α-haloketone side chain can react with a thioamide to form the thiazole ring via the Hantzsch synthesis. synarchive.comscribd.com

Utilizing Hantzsch-type Reactions for Thiazole Annulationsynarchive.com

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is highly applicable to the synthesis of this compound. synarchive.comscribd.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.com In the context of our target molecule, a key intermediate would be a piperidine derivative bearing an α-halomethylketone functionality at the 4-position, which would then be reacted with a suitable thioamide.

The reaction conditions for the Hantzsch synthesis can be varied to optimize the yield and purity of the product. rsc.orgmdpi.com Both acidic and basic conditions have been employed, and the choice of solvent can also influence the reaction outcome. rsc.org

Below is a table summarizing potential synthetic strategies:

StrategyKey ReactionStarting Material Examples
Convergent Synthesis Hantzsch Thiazole Synthesis4-acetyl-4-hydroxypiperidine derivative, Thioformamide
Piperidine Ring First Intramolecular Reductive AminationThiazole-containing amino-ketone
Thiazole Ring First Ring-Closing MetathesisPiperidine-containing diene
Multicomponent Reaction Ugi or Passerini-type reactionPiperidine derivative, isocyanide, thiazole aldehyde/ketone, carboxylic acid

Derivatization and Functionalization of this compound

The unique trifunctional nature of this compound provides multiple avenues for chemical derivatization. Each reactive site can be targeted selectively to build a library of analogues with tailored properties.

Reactions at the Piperidin-4-ol Hydroxyl Group

The tertiary hydroxyl group on the piperidine ring is a key site for functionalization, primarily through etherification and esterification reactions. These transformations allow for the introduction of a wide variety of substituents, altering the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted into an ether linkage by reaction with various alkylating agents. For instance, in analogous 4-hydroxypiperidine (B117109) systems, O-alkylation is a common strategy. This is typically achieved under basic conditions, where a base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The subsequent reaction with an alkyl halide or mesylate yields the corresponding ether derivative. nih.gov This approach is foundational in medicinal chemistry for modulating properties like lipophilicity.

Esterification: The formation of esters is another prevalent modification. This can be accomplished by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). These reactions are generally efficient and provide stable ester derivatives. The hydroxyl group's reactivity allows for the introduction of a diverse array of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties.

Reaction TypeReagentsProduct TypePotential Application
EtherificationAlkyl Halide (e.g., R-Br), Base (e.g., NaH)O-Alkyl EtherModulation of lipophilicity and steric bulk
EsterificationAcyl Chloride (e.g., R-COCl), Base (e.g., Et3N)EsterIntroduction of diverse functional groups
Mitsunobu ReactionAcid (R-COOH), DEAD, PPh3Inverted EsterStereospecific introduction of ester functionality

Modifications of the Piperidine Nitrogen Atom

N-Alkylation: This is a fundamental transformation for secondary amines. The reaction typically involves an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and a base to neutralize the hydrohalic acid formed. The choice of base and solvent can be critical to achieving high yields and avoiding side reactions. evitachem.com In related systems, conditions such as potassium carbonate in acetonitrile (B52724) or sodium hydride in THF have been used effectively for N-alkylation. nih.govevitachem.com

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amide derivatives. These reactions are often rapid and high-yielding. For example, the synthesis of N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide involves the formation of an amide bond on a piperidine nitrogen. nih.gov This modification can introduce a range of functional groups and is often used to explore structure-activity relationships.

Reductive Amination: This powerful reaction allows for the formation of N-alkyl derivatives from aldehydes or ketones. The piperidine nitrogen first forms an iminium ion with the carbonyl compound, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This method is particularly useful for introducing more complex alkyl groups.

Reaction TypeTypical ReagentsProductKey Features
N-AlkylationAlkyl Halide (R-X), Base (K2CO3)Tertiary AmineIntroduces simple or complex alkyl groups
N-AcylationAcyl Chloride (R-COCl), Base (Et3N)AmideForms stable, neutral amide linkage
Reductive AminationAldehyde/Ketone (RCHO), Reducing Agent (STAB)Tertiary AmineVersatile method for complex N-substituents

Transformations on the Thiazole Ring System

The thiazole ring offers several positions for functionalization, although it is generally less reactive than benzene (B151609) or other electron-rich heterocycles. Key transformations include electrophilic substitution and metalation followed by quenching with an electrophile.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, with the C5 position being the most common site of reaction, followed by the C4 position. researchgate.net However, the reactivity is often modest, and forcing conditions may be required. Nitration of 2-methylthiazole (B1294427), for example, typically requires strong acidic conditions. acs.org The directing effects of the existing substituents on the this compound scaffold would influence the regioselectivity of such reactions.

Metalation-Alkylation: A more versatile strategy for functionalizing the thiazole ring and the adjacent methylene (B1212753) bridge is through lithiation. The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate specific C-H bonds. mt.com For 2-methyl substituted azoles, lithiation can occur either on the ring or on the methyl group. nih.govresearchgate.net Selective deprotonation of the methylene bridge (the CH2 group between the thiazole and piperidine rings) would create a nucleophilic carbon center. This carbanion can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO2) to install new functional groups at this position. This strategy is analogous to the selective lithiation of 2-methyloxazoles, where conditions can be tuned to favor deprotonation of the methyl group over the ring. nih.gov Lithiation at the C5 position of the thiazole ring is also a well-established method for introducing substituents. researchgate.net

Advanced Synthetic Techniques Applied to this compound

Modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. Microwave-assisted synthesis and stereoselective approaches are particularly relevant to the construction and derivatization of complex molecules like this compound.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This technology is highly applicable to the synthesis of heterocyclic compounds, including thiazole and piperidine derivatives.

The synthesis of thiazole rings, such as via the Hantzsch reaction, can be significantly accelerated under microwave conditions. nih.govresearchgate.net Similarly, reactions to functionalize the piperidine or thiazole moieties, such as N-alkylation or cross-coupling reactions, can benefit from microwave heating. nih.gov For example, multicomponent reactions to build complex heterocyclic systems containing thiazole or piperidine motifs have been efficiently carried out using microwave assistance, often completing in minutes what would take hours conventionally. nih.govresearchgate.net The use of microwave synthesis for preparing derivatives of this compound could streamline the generation of chemical libraries for research purposes.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Thiazole Synthesis3-12 hours5-25 minutesOften significant (e.g., 55% to 82%) nih.govnih.gov
Thiazolidinone Synthesis5-10 hours3-10 minutesReported increases of 15-20%
Thiazolo[3,2-a]pyrimidine Synthesis3 hours5 minutesYield increased from 55% to 82% nih.gov

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the introduction of one or more stereocenters through derivatization necessitates the use of stereoselective synthetic methods to control the spatial arrangement of atoms. This is crucial as different stereoisomers can have vastly different biological activities.

Stereocenters can be introduced on the piperidine ring, for example, at the C3 or C5 positions. Modern synthetic strategies allow for the highly diastereoselective and enantioselective synthesis of substituted piperidines. rsc.org Methods include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring.

Asymmetric Catalysis: Employing chiral catalysts (e.g., rhodium or gold complexes) to control the stereochemical outcome of ring-forming or functionalization reactions. nih.govnih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed afterward. researchgate.net

For instance, a one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, reduction, and rearrangement, which proceeds with excellent diastereoselectivity. nih.gov Such strategies could be adapted to synthesize chiral derivatives of this compound, providing access to enantiomerically pure compounds for detailed biological evaluation.

Catalytic Methodologies in Synthesis

The synthesis of complex heterocyclic molecules such as this compound relies heavily on efficient and selective catalytic methodologies. These approaches are crucial for constructing the thiazole and piperidine ring systems and for the stereoselective formation of the final tertiary alcohol. This section will detail the catalytic strategies that are pertinent to the synthesis of this target molecule, focusing on the formation of key precursors and the pivotal carbon-carbon bond-forming reaction.

Catalytic Synthesis of Key Precursors

The retrosynthetic analysis of this compound suggests two primary building blocks: 2-methylthiazole and a suitable N-protected 4-piperidone (B1582916). The catalytic synthesis of these precursors is well-established in the chemical literature.

2-Methylthiazole Synthesis via Catalyzed Hantzsch Reaction:

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-methylthiazole, chloroacetone (B47974) and thioacetamide (B46855) are common starting materials. While this reaction can proceed without a catalyst, various catalytic systems have been developed to improve yields, reduce reaction times, and promote greener reaction conditions.

Recent advancements have focused on the use of heterogeneous catalysts that can be easily recovered and reused. For instance, silica-supported tungstosilicic acid has been demonstrated as an effective and environmentally benign catalyst for the Hantzsch synthesis. These solid acid catalysts provide an active surface for the reaction to occur and can be simply filtered off upon completion.

Catalytic Synthesis of N-Protected 4-Piperidone:

The 4-piperidone core is another essential precursor. A common and effective method for its synthesis involves the catalytic hydrogenation of the corresponding N-protected 4-pyridone. The choice of catalyst is critical to ensure the selective reduction of the pyridine ring without affecting other functional groups.

Transition metal catalysts, particularly those based on palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support, are widely used for this transformation. The reaction is typically carried out under a hydrogen atmosphere. The N-protecting group, such as a benzyl (Bn) or a tert-butyloxycarbonyl (Boc) group, is important for modulating the reactivity of the piperidine nitrogen and preventing side reactions.

Catalytic Carbon-Carbon Bond Formation for Tertiary Alcohol Synthesis

The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the methylene group of the thiazole substituent and the C4 position of the piperidone ring, leading to the formation of the tertiary alcohol. This can be achieved through the catalytic addition of a 2-thiazolylmethyl nucleophile to an N-protected 4-piperidone.

The generation of the nucleophilic 2-thiazolylmethyl species can be accomplished through the deprotonation of the methyl group of 2-methylthiazole. The acidity of these protons is enhanced by the adjacent electron-withdrawing thiazole ring. While strong bases can be used stoichiometrically, catalytic methods are more desirable for their efficiency and atom economy.

Transition Metal-Catalyzed C-H Activation and Addition:

A plausible catalytic approach involves the in-situ generation of a 2-thiazolylmethyl organometallic species through transition metal-catalyzed C-H activation of 2-methylthiazole. This can be followed by the nucleophilic addition of this species to the N-protected 4-piperidone.

For example, a zinc(II) catalyst, such as zinc chloride (ZnCl₂), can facilitate the reaction between a Grignard reagent and the 4-piperidone. In a similar vein, a catalytic system could be envisioned where a transition metal complex activates the C-H bond of 2-methylthiazole, forming a nucleophilic organometallic intermediate that then adds to the ketone.

The following table outlines a proposed catalytic system for the addition of a 2-thiazolylmethyl nucleophile to N-Boc-4-piperidone, drawing analogies from the literature on catalytic alkylations of ketones.

Table 1: Proposed Catalytic Conditions for the Synthesis of N-Boc-4-(Thiazol-2-ylmethyl)piperidin-4-ol
Catalyst SystemThiazolylmethyl SourceSolventTemperature (°C)Proposed Mechanism
ZnCl₂ (10 mol%)2-(chloromethyl)thiazole + MgTHF-78 to 25In-situ formation of a 2-thiazolylmethyl Grignard reagent, with ZnCl₂ acting as a Lewis acid to activate the ketone and enhance selectivity.
Ti(OiPr)₄ / Chiral Ligand (e.g., BINOL)(Thiazol-2-ylmethyl)zinc bromideToluene-20 to 0Catalytic asymmetric addition of a pre-formed organozinc reagent, allowing for potential enantioselective synthesis of the tertiary alcohol.
CuI / Ligand (e.g., a diamine)2-Methylthiazole + Strong Base (e.g., LDA, used sub-stoichiometrically)DME-78 to 25Copper-catalyzed C-H activation of 2-methylthiazole to form a copper-acetylide-like intermediate that adds to the ketone.

Organocatalytic Approaches:

In addition to metal-based catalysts, organocatalysis presents a viable alternative for the formation of the tertiary alcohol. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can activate the reactants and control the stereochemistry of the addition.

An organocatalytic approach could involve the formation of an enamine from the N-protected 4-piperidone and a chiral secondary amine catalyst. This enamine could then be sufficiently nucleophilic to react with a suitable electrophilic partner derived from 2-methylthiazole. However, a more direct approach would be the activation of the 2-methylthiazole as a nucleophile. While less common for such C-H activations, certain N-heterocyclic carbenes (NHCs) have shown the ability to deprotonate acidic C-H bonds and could potentially be employed in a catalytic cycle.

Advanced Structural Elucidation and Conformational Analysis of 4 Thiazol 2 Ylmethyl Piperidin 4 Ol

Single-Crystal X-ray Diffraction Studies of 4-(Thiazol-2-ylmethyl)piperidin-4-ol and its Derivatives

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is expected to feature a piperidine (B6355638) ring in a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. researchgate.net In this conformation, the substituents on the piperidine ring can occupy either axial or equatorial positions. The bulky thiazol-2-ylmethyl group and the hydroxyl group at the C4 position will influence the final preferred conformation.

Based on studies of similar 4-substituted piperidin-4-ols, the hydroxyl group often occupies an axial position, while the larger substituent (in this case, the thiazol-2-ylmethyl group) would likely prefer an equatorial position to minimize steric hindrance. researchgate.net The thiazole (B1198619) ring itself is an essentially planar aromatic system. nih.govnih.gov

Expected bond lengths and angles can be estimated from crystallographic data of related compounds. The C-N and C-C bond lengths within the piperidine ring are expected to be in the typical range for single bonds. The C-O bond of the hydroxyl group and the C-S and C=N bonds within the thiazole ring will also exhibit standard lengths.

Table 1: Expected Bond Parameters for this compound

Parameter Expected Value Range
C-N (piperidine) 1.45 - 1.49 Å
C-C (piperidine) 1.50 - 1.54 Å
C-O (hydroxyl) 1.41 - 1.44 Å
C-S (thiazole) 1.70 - 1.75 Å
C=N (thiazole) 1.30 - 1.35 Å
C-N-C (piperidine) 109° - 112°

Note: These values are estimations based on crystallographic data of analogous structures and may vary in the actual molecule.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Pi-Stacking)

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group and the nitrogen atom of the piperidine ring are excellent hydrogen bond donors and acceptors. researchgate.netresearchgate.net Strong O-H···N or N-H···O hydrogen bonds are likely to link molecules into chains or more complex three-dimensional networks. researchgate.net

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming multiple hydrogen bonding patterns. mdpi.com Given the presence of flexible substituent groups and multiple hydrogen bond donors and acceptors in this compound, the existence of different polymorphs is plausible. These polymorphs could differ in their molecular conformation (e.g., different chair conformations of the piperidine ring or varied orientations of the thiazole ring) and their crystal packing arrangements. Each polymorph would exhibit distinct physical properties, such as melting point and solubility.

Solution-State Structural Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Insight

¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms in this compound. The chemical shifts of the protons and carbons in the piperidine ring are particularly sensitive to its conformation. researchgate.net In a chair conformation, axial and equatorial protons will have different chemical shifts and coupling constants. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space correlations, respectively, providing definitive evidence for the preferred conformation in solution. nih.gov For instance, NOESY experiments can reveal spatial proximities between protons, helping to distinguish between axial and equatorial substituents. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Expected Chemical Shift (ppm)
Thiazole-H 7.0 - 8.0
Piperidine-CH₂ (adjacent to N) 2.5 - 3.5
Piperidine-CH₂ (other) 1.5 - 2.5
Methylene (B1212753) bridge (-CH₂-) 2.8 - 3.2
Piperidine-NH 1.0 - 3.0 (broad)

Note: These are approximate ranges and can be influenced by solvent and temperature.

Spectroscopic Techniques for Elucidating Reaction Intermediates and Reaction Progress

In addition to structural characterization of the final product, spectroscopic techniques are invaluable for monitoring the synthesis of this compound. In-situ NMR or IR spectroscopy can be employed to track the disappearance of starting materials and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. By identifying and characterizing transient intermediates, a deeper understanding of the reaction mechanism can be achieved, leading to more efficient and controlled synthetic procedures. researchgate.net

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Inference

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for the identification of functional groups and the elucidation of conformational isomers in molecular structures. For this compound, these spectroscopic methods offer a detailed fingerprint of its molecular architecture, allowing for the characterization of its constituent thiazole and piperidinol rings, as well as the methylene bridge that links them.

The vibrational modes of this compound can be conceptually dissected into contributions from the thiazole ring, the piperidin-4-ol moiety, and the interconnecting methylene group. The analysis of the spectral data is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of observed spectral bands. mdpi.comscispace.com

Functional Group Identification

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. The high-frequency region of the FT-IR spectrum is particularly informative for identifying stretching vibrations of hydroxyl (O-H) and amine (N-H) groups. A broad absorption band in the range of 3600-3100 cm⁻¹ in the FT-IR spectrum is typically indicative of the O-H stretching vibration of the hydroxyl group on the piperidine ring, often broadened due to hydrogen bonding. researchgate.netmdpi.com The N-H stretching vibration of the secondary amine within the piperidine ring is also expected in this region, generally as a narrower peak. scispace.com

The aromatic C-H stretching vibrations of the thiazole ring are anticipated to appear in the 3100-3000 cm⁻¹ region. mdpi.com The aliphatic C-H stretching vibrations of the piperidine ring and the methylene bridge are expected in the 3000-2800 cm⁻¹ range. scispace.comresearchgate.net

The fingerprint region, from 1700 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=N and C=C stretching vibrations of the thiazole ring are predicted to be observed in the 1600-1400 cm⁻¹ range. researchgate.net The characteristic vibrational spectra of the thiazole ring are typically found in the 1400 to 600 cm⁻¹ range. researchgate.net The C-N stretching vibrations of the piperidine and thiazole rings, as well as C-O stretching of the alcohol, are expected in the 1300-1000 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, will also be present in the lower frequency region of the spectrum.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups and related heterocyclic compounds.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3600-3100Broad, Medium-StrongO-H stretch (hydroxyl), N-H stretch (piperidine)
3100-3000Medium-WeakAromatic C-H stretch (thiazole)
3000-2800Medium-StrongAliphatic C-H stretch (piperidine, methylene)
1600-1400MediumC=N stretch, C=C stretch (thiazole ring)
1470-1430MediumCH₂ scissoring (piperidine, methylene)
1350-1250MediumC-N stretch (piperidine, thiazole)
1150-1050StrongC-O stretch (hydroxyl)
800-600Medium-WeakC-S stretch (thiazole)

Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000StrongAromatic C-H stretch (thiazole)
3000-2800StrongAliphatic C-H stretch (piperidine, methylene)
1600-1500StrongThiazole ring stretching modes
1470-1430MediumCH₂ deformation modes
1000-900MediumPiperidine ring breathing mode
800-600StrongC-S-C ring deformation (thiazole)

Conformational Inference

Vibrational spectroscopy is also a sensitive probe of molecular conformation. For this compound, conformational flexibility arises from the chair-boat interconversion of the piperidine ring and the rotational freedom around the C-C single bond connecting the methylene bridge to the thiazole ring. Different conformers can give rise to distinct vibrational spectra, particularly in the fingerprint region where skeletal vibrations are prominent.

The orientation of the thiazol-2-ylmethyl substituent on the piperidine ring (axial vs. equatorial) can influence the vibrational frequencies of the piperidine ring modes. Theoretical studies on piperidine derivatives have shown that the vibrational frequencies can shift based on the conformational state. researchgate.netresearchgate.net For instance, the C-N and C-C stretching frequencies within the piperidine ring can be sensitive to the ring's conformation.

Furthermore, intramolecular hydrogen bonding between the piperidine N-H or O-H groups and the nitrogen atom of the thiazole ring could stabilize certain conformations. nih.gov Such interactions would lead to noticeable shifts in the O-H and N-H stretching frequencies, typically to lower wavenumbers, and may also affect the vibrational modes of the thiazole ring. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to infer the predominant conformation of the molecule in a given state (e.g., solid, solution). nih.goviu.edu.sa The presence of specific bands or shifts in band positions can thus serve as indicators of a particular conformational isomer.

Theoretical and Computational Chemistry Studies of 4 Thiazol 2 Ylmethyl Piperidin 4 Ol

Density Functional Theory (DFT) Calculations on 4-(Thiazol-2-ylmethyl)piperidin-4-ol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the lowest energy conformation. The piperidine (B6355638) ring can exist in chair, boat, or twist-boat conformations, and the orientation of the thiazol-2-ylmethyl and hydroxyl substituents would be determined. The results of such a study would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (piperidine) Data not available Data not available Data not available
C-N (piperidine) Data not available Data not available Data not available
C-S (thiazole) Data not available Data not available Data not available
C-N (thiazole) Data not available Data not available Data not available
C-O (hydroxyl) Data not available Data not available Data not available

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Electronic structure analysis would provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. researchgate.net For this compound, one would expect negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net This analysis can reveal the stability of the molecule arising from these interactions. For instance, it could quantify the interactions between the lone pairs of electrons on the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide insights into its conformational flexibility and stability in different environments, such as in a solvent. By simulating the motion of the atoms over time, one can explore the different conformations the molecule can adopt and their relative populations. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can influence its binding affinity.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential metabolic pathways. These studies provide valuable information on the feasibility and kinetics of chemical reactions.

Quantum Chemical Descriptors for Molecular Characterization

Similarly, a detailed analysis of quantum chemical descriptors for this compound is not available in the current body of scientific literature. Such descriptors, which include parameters derived from the electronic structure of the molecule, are crucial for a deeper understanding of its reactivity and potential applications. The calculation and interpretation of these descriptors would be a key component of any comprehensive computational study of this compound.

Role of 4 Thiazol 2 Ylmethyl Piperidin 4 Ol As a Synthetic Intermediate and Chemical Scaffold

Utilization in the Construction of Complex Heterocyclic Systems

There is no direct evidence in the reviewed literature of 4-(Thiazol-2-ylmethyl)piperidin-4-ol being used as a starting material for the construction of more complex heterocyclic systems. General methodologies for synthesizing fused heterocyclic systems often involve reactions of functionalized precursors, but specific examples commencing from this particular compound are not described. mdpi.comnih.govresearchgate.netresearchgate.net The synthesis of novel heterocyclic systems is an active area of research, with various strategies employed to create diverse molecular architectures. sciforum.net

Scaffold for Combinatorial Library Synthesis (focus on chemical diversity, not biological screening)

While the concept of using scaffolds for combinatorial library synthesis is a well-established strategy in drug discovery to generate a multitude of structurally related compounds for screening, there is no specific mention of this compound being employed for this purpose. mdpi.comrsc.org Combinatorial syntheses often utilize solid-phase or solution-phase methodologies to systematically introduce diversity at various points of a core scaffold. The application of this approach to the this compound scaffold has not been documented in the searched literature.

Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies of 4 Thiazol 2 Ylmethyl Piperidin 4 Ol Derivatives

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 4-(thiazol-2-ylmethyl)piperidin-4-ol derivatives are significantly modulated by the nature and position of various substituents on both the thiazole (B1198619) and piperidine (B6355638) rings. Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, the addition of electron-withdrawing groups (e.g., halogens like Cl, Br, F) to an attached phenyl ring can result in higher seizure protection in certain anticonvulsant derivatives. nih.gov Conversely, electron-donating groups, such as a methyl group, on a phenyl ring have been shown to increase cytotoxic activity against cancer cell lines in some contexts. The lipophilicity of the molecule, often modified by substituents, also plays a crucial role in its biological activity. nih.gov

The length of an aliphatic chain connecting the piperidine nitrogen to another residue can also impact potency. In a series of 4-hydroxypiperidine (B117109) derivatives, elongating an aliphatic chain from two to three methylene (B1212753) groups led to a decrease in potency as histamine (B1213489) H3 receptor antagonists. nih.gov This highlights that even subtle changes in the carbon skeleton can significantly affect the molecule's ability to fit into a receptor's binding site.

Interactive Table: Influence of Structural Modifications on Activity

Structural Modification Observed Effect Potential Rationale
Addition of electron-withdrawing groups (e.g., Cl, Br) on an aryl moiety Increased anticonvulsant activity in some derivatives Alters electronic distribution, potentially enhancing binding interactions
Addition of electron-donating groups (e.g., methyl) on a phenyl ring Increased cytotoxic activity in some derivatives May enhance metabolic stability or specific hydrophobic interactions
Elongation of an aliphatic linker chain Decreased potency in certain receptor antagonist series Alters conformational flexibility and optimal positioning in the binding site

Stereochemical Aspects and their Impact on Molecular Properties

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the molecular properties of this compound derivatives. The piperidin-4-ol ring can exist in different conformations, typically a chair conformation, where the substituents can occupy either axial or equatorial positions. The relative orientation of the hydroxyl group and the thiazol-2-ylmethyl group can significantly influence how the molecule presents itself to its biological target.

Conformational analysis, often performed using techniques like 2D-NMR and supported by Density Functional Theory (DFT) calculations, helps to determine the most stable conformation of these molecules in solution. The preferred conformation dictates the spatial relationship between key functional groups, which is crucial for receptor binding. For related thiazolidin-4-one derivatives, it has been shown that the molecule often adopts a specific exo or endo conformation, with certain double bonds having a defined Z or E configuration. This conformational rigidity or preference is vital for its biological function.

Elucidation of Molecular Interactions via Structural Modifications

The specific interactions between a molecule and its target, such as hydrogen bonds, π-π interactions, and hydrophobic interactions, are governed by its structure. By strategically modifying the structure of this compound derivatives, researchers can probe and enhance these molecular interactions.

Hydrogen Bonding: The hydroxyl group on the piperidine ring is a key functional group capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the thiazole ring can also act as a hydrogen bond acceptor. Modifications that alter the accessibility or acidity/basicity of these groups can significantly impact binding affinity.

π-π and Hydrophobic Interactions: The thiazole ring, being aromatic, can participate in π-π stacking interactions with aromatic residues (like tyrosine, phenylalanine, or tryptophan) in a protein's active site. Docking analyses of related thiazole-containing compounds have shown that moieties like a benzo[d]thiazol-2-yl group often orient themselves to engage in hydrophobic and π-π interactions, which are significant for stabilizing the ligand-protein complex. Adding or modifying other aromatic substituents can further enhance these interactions.

For example, in one study, a thiazolidinone ring was found to be a crucial moiety for orienting competitive inhibitors at an enzyme's active center, consistently interacting with specific tyrosine residues. laccei.org The presence of a phenyl group is often considered crucial for high in vivo activity in related thiazolyl amides, likely due to its ability to form these types of interactions. mdpi.com

Correlation between Computational Descriptors and Chemical Behavior

Computational chemistry provides powerful tools to predict the chemical behavior and biological activity of molecules based on their structure. Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations are used to correlate molecular descriptors with observed properties. laccei.orgresearchgate.net

QSAR Models: These models use statistical methods to establish a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. Descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or physicochemical (e.g., LogP, molar refractivity). For thiazole derivatives, 2D-QSAR models have been successfully generated to predict their inhibitory activity against various enzymes. laccei.org Such models can guide the design of new, more potent compounds by identifying the key properties that contribute to activity.

DFT Calculations: DFT is used to understand the electronic structure, geometry, and reactivity of a molecule. researchgate.netnih.govmdpi.com Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. This helps predict where a molecule might interact with other charged or polar species.

These computational approaches provide valuable insights that complement experimental findings, helping to rationalize observed structure-activity relationships and guide the synthesis of new derivatives with improved properties. researchgate.netnih.gov

Interactive Table: Key Computational Descriptors and Their Significance

Descriptor Significance Typical Application
LogP (Octanol-Water Partition Coefficient) Measures lipophilicity; influences membrane permeability and pharmacokinetic properties. QSAR studies to predict absorption and distribution.
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. DFT studies to compare the reactivity of different derivatives. mdpi.com
Molar Refractivity (MR) Relates to molecular volume and polarizability; affects binding to target sites. QSAR models to describe steric and dispersion interactions.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying sites for electrostatic interactions and H-bonding. Docking and DFT studies to predict binding orientation. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Thiazol-2-ylmethyl)piperidin-4-ol, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via condensation reactions involving thiazole derivatives and piperidin-4-ol precursors. For example, a method analogous to the synthesis of thiazolidin-4-ones involves refluxing with catalysts like piperidine in 1,4-dioxane, followed by acid quenching and recrystallization . Yield optimization requires precise control of temperature (e.g., reflux at 100–120°C), stoichiometric ratios, and catalyst selection. Impurities often arise from incomplete cyclization or side reactions, necessitating chromatographic purification or solvent recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The piperidine ring protons appear as multiplet signals (δ 1.69–2.57 ppm), while thiazole protons resonate as distinct singlets (δ 7.5–8.2 ppm) . Infrared (IR) spectroscopy identifies functional groups, such as hydroxyl (broad peak ~3200 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 213.1) and fragmentation patterns .

Q. How can researchers assess the cytotoxicity of this compound in vitro?

  • Answer : Use standardized protocols like the Sulforhodamine B (SRB) assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Prepare stock solutions in DMSO (≤0.5% final concentration) to avoid solvent toxicity. Dose-response curves (IC₅₀ values) should be validated against reference compounds like CHS-827. Ensure cell viability assays include controls for vehicle effects and replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

  • Answer : Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. Perform comparative studies with:

  • Metabolic profiling : LC-MS to identify active metabolites in resistant vs. sensitive cell lines.
  • Receptor binding assays : Radioligand competition studies to assess target affinity variations.
  • Gene expression analysis : RNA-seq to identify differentially expressed pathways (e.g., apoptosis regulators) .

Q. What factorial design approaches optimize the synthesis of this compound under scaled conditions?

  • Answer : Use a 2^k factorial design to evaluate factors like temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). For example:

FactorLow LevelHigh Level
X₁80°C120°C
X₂0.1 eq0.5 eq
X₃DioxaneDMF
Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Answer : Apply density functional theory (DFT) for logP (lipophilicity) and pKa calculations. Molecular dynamics (MD) simulations predict solubility and membrane permeability. Tools like COSMO-RS model solvent interactions, while QSAR models correlate structural features (e.g., thiazole ring planarity) with bioactivity .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Answer : Stability studies under varying pH (2–10) and temperature (4–37°C) reveal degradation pathways. Formulate with cyclodextrins or liposomes to enhance shelf life. Analytical monitoring via HPLC-PDA at λ_max ≈ 270 nm tracks degradation products like oxidized thiazole derivatives .

Methodological Notes

  • Data Validation : Cross-reference spectral data with published analogs (e.g., thiazole-piperidine hybrids ).
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing; avoid human cell lines without institutional approval .
  • Instrumentation : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) are mandatory for structural elucidation in peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.